8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate
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Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves the reaction of 4-methyl-7-hydroxycoumarin with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific propanoate ester group, which imparts distinct chemical properties and biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C15H14O5/c1-4-12(17)19-11-6-5-10-8(2)7-13(18)20-15(10)14(11)9(3)16/h5-7H,4H2,1-3H3 |
InChI Key |
YLHGFAIOJQTGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C |
Origin of Product |
United States |
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